molecular formula C11H11NO2 B2446458 3-(4-Cyanophenyl)-2-methylpropanoic acid CAS No. 60423-91-8

3-(4-Cyanophenyl)-2-methylpropanoic acid

Cat. No.: B2446458
CAS No.: 60423-91-8
M. Wt: 189.214
InChI Key: PODRKIBRUMPBFE-UHFFFAOYSA-N
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Description

The compound “3-(4-Cyanophenyl)-2-methylpropanoic acid” is likely to be an organic compound consisting of a propanoic acid group (-CH2CH2COOH) with a methyl group (-CH3) substitution at the 2nd carbon and a 4-cyanophenyl group (-C6H4CN) substitution at the 3rd carbon .


Molecular Structure Analysis

The molecular structure of this compound would consist of a propanoic acid backbone with a methyl group attached to the second carbon and a 4-cyanophenyl group attached to the third carbon .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The carboxylic acid group (-COOH) is typically reactive and may undergo reactions such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the polar carboxylic acid group and the aromatic cyanophenyl group would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

  • Catalysis and Synthesis : 3-Cyano-2-methylpropanoic acid, closely related to the compound , has been studied for its use in selective catalytic hydrocarboxylation processes. Vallcorba, Polo, and Real (2017) demonstrated its formation through the hydrocarboxylation of allyl cyanide, highlighting its potential in chemo- and regioselective synthesis (Vallcorba, Polo, & Real, 2017).

  • Electron Oxidation Studies : Bietti and Capone (2008) explored the one-electron oxidation of similar compounds, providing insights into the reactivity and decomposition pathways under electron impact, which can be valuable in understanding the properties of 3-(4-Cyanophenyl)-2-methylpropanoic acid (Bietti & Capone, 2008).

  • Fuel for Molecular Machines : Research by Biagini et al. (2020) on the aminolysis of 2-cyano-2-phenylpropanoic anhydride, producing 2-cyano-2-phenylpropanoic acid, is crucial for its application as a fuel in acid-base driven molecular machines. This work underlines the role of such compounds in the operational autonomy of molecular machines (Biagini et al., 2020).

  • Synthesis of Arylpropanoic Acids : Dilber et al. (2008) described the synthesis of diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids, which belong to the same class as this compound. This research contributes to the understanding of synthesizing structurally similar compounds and their potential bioactivities (Dilber et al., 2008).

  • Thermal Analysis and Spectroscopy : Kotteswaran, Pandian, and Ramasamy (2016) investigated the properties of a related compound, 2-Cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, through thermal analysis and spectroscopy. This research provides valuable information on the physical and chemical characteristics of such compounds (Kotteswaran, Pandian, & Ramasamy, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. As a small organic molecule, it could potentially interact with various biological targets, but without specific information, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could potentially be investigated for uses in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

3-(4-cyanophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(11(13)14)6-9-2-4-10(7-12)5-3-9/h2-5,8H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODRKIBRUMPBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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